N-(4-bromo-2-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide
Description
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFN4O/c1-8-7-20-13(17-8)5-4-12(19-20)14(21)18-11-3-2-9(15)6-10(11)16/h2-7H,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGSLLSUMAFSGEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=N1)C=CC(=N2)C(=O)NC3=C(C=C(C=C3)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structure Construction: Imidazo[1,2-b]pyridazine Synthesis
The imidazo[1,2-b]pyridazine scaffold is typically synthesized via cyclocondensation reactions. A common approach involves the reaction of 3-aminopyridazine derivatives with α-haloketones. For 2-methylimidazo[1,2-b]pyridazine-6-carboxylic acid precursors, the following protocol is adapted:
Procedure :
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Step 1 : React 3-amino-6-methylpyridazine with chloroacetone in ethanol at reflux (78°C) for 12 hours .
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Step 2 : Neutralize with aqueous sodium bicarbonate and extract with ethyl acetate.
Mechanistic Insight :
The α-haloketone undergoes nucleophilic attack by the primary amine of 3-aminopyridazine, followed by intramolecular cyclization to form the imidazo[1,2-b]pyridazine ring. The methyl group at position 2 originates from the chloroacetone reagent.
Product Isolation :
Post-reaction, the mixture is filtered through Celite®, concentrated under reduced pressure, and purified via silica gel chromatography (eluent: ethyl acetate/hexane 3:1) to afford the title compound in 85% purity. Final recrystallization from dichloromethane/methanol yields >98% pure product .
Alternative Route: Carboxylic Acid Coupling
For laboratories without access to carbonylation infrastructure, a two-step coupling strategy is employed:
Step 1: Ester Hydrolysis
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Substrate : Methyl 2-methylimidazo[1,2-b]pyridazine-6-carboxylate
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Yield : 94% (2-methylimidazo[1,2-b]pyridazine-6-carboxylic acid).
Step 2: Amide Bond Formation
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Activation : Treat carboxylic acid with HATU (1.1 equiv) and DIPEA (2 equiv) in DMF (0°C, 30 min).
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Coupling : Add 4-bromo-2-fluoroaniline (1.05 equiv), stir at room temperature for 12 hours .
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Workup : Quench with ice water, extract with ethyl acetate, and purify via flash chromatography.
Comparative Data :
| Method | Yield (%) | Purity (%) | Reaction Time |
|---|---|---|---|
| Pd Carbonylation | 89 | 98 | 24 h |
| HATU Coupling | 76 | 95 | 12 h |
Structural Confirmation and Analytical Characterization
Nuclear Magnetic Resonance (NMR) :
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¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, H-3), 8.15 (d, J = 8.4 Hz, 1H, H-8), 7.89 (dd, J = 8.4, 2.0 Hz, 1H, H-7), 7.62 (m, 1H, Ar-H), 7.48 (d, J = 2.0 Hz, 1H, Ar-H), 2.71 (s, 3H, CH₃) .
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¹³C NMR : δ 164.2 (CONH), 158.1 (C-F), 142.3 (C-Br), 137.8 (C-6), 129.4–116.7 (Ar-C), 21.5 (CH₃) .
High-Resolution Mass Spectrometry (HRMS) :
Industrial-Scale Considerations
For kilogram-scale production, the carbonylation route is preferred due to fewer steps and higher atom economy. Key adaptations include:
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Continuous Flow Reactors : Enhance CO utilization and reduce reaction time to 8 hours .
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Solvent Recycling : DMF is recovered via vacuum distillation (90% efficiency).
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Catalyst Recovery : SILP-Pd is reused for 5 batches with <5% Pd leaching .
Challenges and Mitigation Strategies
Challenge 1: Byproduct Formation during Carbonylation
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Cause : Competing hydrodehalogenation of the 6-bromo precursor.
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Solution : Add 1 equiv of tetrabutylammonium iodide to suppress debromination .
Challenge 2: Low Solubility of Aryl Amine
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromo and fluorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Catalysts such as palladium or copper are often used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromo or fluorine atoms.
Scientific Research Applications
Efficacy in Cancer Research
N-(4-bromo-2-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide has been evaluated for its anti-cancer properties. Studies demonstrate that this compound can effectively reduce cell viability in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Study: TAK1 Inhibition in Multiple Myeloma
A recent study investigated the effects of a related imidazo[1,2-b]pyridazine compound on multiple myeloma (MM) cells. The results showed that treatment with the compound led to a significant decrease in phosphorylated TAK1 levels, indicating effective inhibition of this kinase's activity. At concentrations as low as 0.5 μM, the compound reduced MM cell growth significantly .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies highlight how variations in substituents affect the biological activity of imidazo[1,2-b]pyridazine derivatives:
| Substituent | Position | Effect on Activity |
|---|---|---|
| Morpholine | C6 | Enhanced TAK1 inhibition |
| Piperazine | C6 | Enhanced TAK1 inhibition |
| Fluoro group | C4 | Improved selectivity |
These findings suggest that careful modification of the imidazo[1,2-b]pyridazine structure can lead to compounds with optimized therapeutic profiles.
Potential Therapeutic Applications
Given its mechanism of action and efficacy against specific kinases, this compound holds promise for:
- Cancer Therapy : Targeting pathways involved in tumor growth and survival.
- Neurodegenerative Diseases : Modulating synaptic function through AAK1 inhibition.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Halogen Substituent Variations
N-(4-chloro-2-fluorophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide
- Structural Differences : Chloro replaces bromo at the phenyl para-position; cyclopropyl substitutes the methyl group on the imidazo[1,2-b]pyridazine core.
- Functional Implications :
- Bromo’s larger atomic radius may enhance hydrophobic binding compared to chloro.
- Cyclopropyl’s rigid structure could improve metabolic stability over methyl, reducing oxidative degradation.
Heterocyclic Core Modifications
(R)-N-(3-fluoro-4-methoxyphenyl)-6-((R)-2-(3-fluorophenyl)pyrrolidin-1-yl)imidazo[1,2-b]pyridazine-3-carboxamide ((R)-IPMICF16)
- Structural Differences : Pyrrolidin-1-yl group at position 6 and methoxy substituent on the phenyl ring.
- Functional Implications: The pyrrolidine moiety enhances solubility and may facilitate blood-brain barrier penetration, making it suitable as a PET tracer for neurological targets.
N-(4-Fluoro-2-methylphenyl)-6-(2-furyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
- Structural Differences : Oxazolo[5,4-b]pyridine core replaces imidazo[1,2-b]pyridazine; furyl substituent introduced.
- Functional Implications :
- Oxazolo rings exhibit distinct electronic properties, possibly reducing planarity and affecting target selectivity.
- Furyl groups may engage in π-π stacking but offer reduced stability compared to halogens.
Functional Group Variations
N-(1-(tert-Butyl)-3-methyl-1H-pyrazol-5-yl)-3-(4-chloro-2-fluorobenzyl)-2-methylimidazo[1,2-b]pyridazin-6-amine
- Structural Differences : Amine group replaces carboxamide; tert-butyl-pyrazole and benzyl groups added.
- Bulky tert-butyl groups may enhance lipophilicity but limit solubility.
Comparative Data Table
Key Research Findings
- Halogen Effects : Bromo substituents enhance binding affinity in kinase targets compared to chloro, as seen in Fyn kinase inhibitors .
- Core Rigidity : Imidazo[1,2-b]pyridazine cores exhibit superior planarity for target engagement compared to oxazolo derivatives .
- Functional Group Impact : Carboxamide groups critical for hydrogen bonding in kinase active sites; replacement with amines reduces potency .
- Synthetic Feasibility : Similar compounds utilize modular synthesis routes, enabling rapid diversification of substituents .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4-bromo-2-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via condensation of 2-methylimidazo[1,2-b]pyridazine-6-carboxylic acid with 4-bromo-2-fluoroaniline using coupling agents like EDCI/HOBt. Key parameters include temperature control (0–10°C during activation) and solvent selection (e.g., DMF or chloroform). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity. Reaction progress should be monitored via TLC and LC-MS .
Q. How can structural characterization of this compound be performed to confirm its identity and purity?
- Methodological Answer : Use a combination of -NMR and -NMR to verify substituent positions and backbone integrity. High-resolution mass spectrometry (HRMS) confirms molecular weight. For crystallographic validation, employ X-ray diffraction using SHELX software (SHELXS for structure solution, SHELXL for refinement) to resolve atomic coordinates and assess intermolecular interactions .
Q. What analytical methods are recommended for assessing stability and degradation products under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC-UV (C18 column, acetonitrile/water mobile phase) to track degradation. Mass spectrometry identifies degradation byproducts (e.g., dehalogenation or hydrolysis). Pharmacopeial guidelines (e.g., USP <621>) inform method validation criteria .
Advanced Research Questions
Q. How does the bromo-fluoro substitution on the phenyl ring influence binding affinity in kinase inhibition assays?
- Methodological Answer : Perform comparative molecular docking (e.g., AutoDock Vina) using crystal structures of related targets (e.g., IRAK4 or DPP4). Replace bromine/fluorine with other halogens (Cl, I) or hydrogen to generate analogs. Measure IC values via fluorescence polarization assays. Bromine’s electronegativity and steric bulk may enhance hydrophobic interactions in active sites, while fluorine improves metabolic stability .
Q. What strategies can resolve contradictions in reported biological activity data across different cell lines?
- Methodological Answer : Normalize data using housekeeping genes (e.g., GAPDH) and validate assay conditions (e.g., ATP concentration in kinase assays). Cross-test in isogenic cell lines (wild-type vs. target-knockout) to isolate off-target effects. Meta-analysis of dose-response curves (GraphPad Prism) identifies outliers due to cell-line-specific expression of efflux transporters (e.g., P-gp) .
Q. How can in vivo pharmacokinetic (PK) profiles be improved while maintaining target engagement?
- Methodological Answer : Modify logP via substituent changes (e.g., methyl to polar groups) to balance solubility and permeability. Use cassette dosing in rodent models to compare AUC and half-life. Microsomal stability assays (human/rat liver microsomes) guide CYP450-mediated metabolism mitigation. For CNS penetration, measure brain/plasma ratios post-IV administration .
Q. What crystallographic techniques are critical for elucidating binding modes with therapeutic targets?
- Methodological Answer : Co-crystallize the compound with target proteins (e.g., IRAK4) using vapor diffusion (hanging-drop method). Collect diffraction data at synchrotron facilities (1.0–1.5 Å resolution). Refine structures with SHELXL, focusing on electron density maps (Fo-Fc) to validate ligand placement. Compare with apo-protein structures to identify induced-fit conformational changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
